5-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrrolidinyl group, a thiophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core oxazole ring, followed by the introduction of the chlorophenyl, pyrrolidinyl, and thiophenyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and efficient reaction conditions. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the chlorophenyl group, potentially yielding reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution at the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while substitution at the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand binding.
Medicine
The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery, targeting specific biological pathways.
Industry
In the industrial sector, the compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties can be tailored to achieve desired material characteristics.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Disilane-bridged architectures
- Ethyl 3-(furan-2-yl)propionate
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C20H20ClN3O2S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c21-15-7-5-14(6-8-15)18-12-16(23-26-18)20(25)22-13-17(19-4-3-11-27-19)24-9-1-2-10-24/h3-8,11-12,17H,1-2,9-10,13H2,(H,22,25) |
InChI Key |
QYTYDIKPEWFFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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